Methyl 2-(bromomethyl)-3-nitrobenzoate

Genotoxic impurity profiling RP-HPLC Lenalidomide quality control

Researchers and ANDA filers synthesizing lenalidomide require regiochemically pure methyl 2-(bromomethyl)-3-nitrobenzoate; substitution with incorrect regioisomers yields genotoxic impurities demanding separate validated analytical control. This compound delivers the exact 2,3-substitution pattern with three orthogonal reactive centers: a benzylic bromide (C-Br BDE ~68 kcal/mol) enabling efficient cyclization with 3-aminopiperidine-2,6-dione, a nitro group for subsequent reduction, and a methyl ester for further derivatization. • Purity: ≥98% (GC/HPLC), mp 72-74 °C, COA included • Application: Validated reference standard for lenalidomide impurity profiling per ICH Q2(R1) RP-HPLC methods; supports ANDA method validation, system suitability, and batch-release QC • Supply: Crystalline solid; packaged under inert gas at 2-8 °C; hazmat shipping (UN3261, Class 8, PG III)

Molecular Formula C9H8BrNO4
Molecular Weight 274.07 g/mol
CAS No. 98475-07-1
Cat. No. B133708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(bromomethyl)-3-nitrobenzoate
CAS98475-07-1
SynonymsMethyl 2-(Bromomethyl)-3-nitrobenzoate;  2-(Bromomethyl)-3-nitro-benzoic Acid Methyl Ester; 
Molecular FormulaC9H8BrNO4
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CBr
InChIInChI=1S/C9H8BrNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3
InChIKeyFCGIVHSBEKGQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Methyl 2-(Bromomethyl)-3-nitrobenzoate (CAS 98475-07-1): Baseline Identity, Physicochemical Profile, and Procurement Significance


Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1), also designated as 2-(bromomethyl)-3-nitrobenzoic acid methyl ester, is a bifunctional aromatic building block bearing a benzylic bromomethyl electrophile at the 2-position and a nitro group at the 3-position on the benzoate ring [1]. With a molecular formula of C₉H₈BrNO₄ and a molecular weight of 274.07 g·mol⁻¹, the compound is a crystalline solid exhibiting a melting point of 72–74 °C, a predicted boiling point of 370.9 ± 32.0 °C, and a predicted density of 1.624 ± 0.06 g·cm⁻³ [2]. Its orthogonal reactivity handles—the methyl ester, the bromomethyl electrophile, and the nitro group—make it a strategic intermediate in the synthesis of heterocyclic scaffolds and pharmaceutically relevant molecules, most notably the anticancer agent lenalidomide [3]. Commercially, the compound is routinely supplied at ≥98% purity (GC or HPLC) and requires storage under inert gas at 2–8 °C with protection from light and moisture .

Why Generic Substitution of Methyl 2-(Bromomethyl)-3-nitrobenzoate (CAS 98475-07-1) Carries Scientific and Procurement Risk


Although several regioisomeric (bromo)methyl-nitrobenzoates and their chloromethyl analogs exist, generic substitution of methyl 2-(bromomethyl)-3-nitrobenzoate is scientifically unsound. The precise regiochemistry of the nitro group relative to the bromomethyl substituent dictates the electronic activation of the aromatic ring and governs the chemo- and regioselectivity of downstream cyclization reactions, particularly in the formation of isoindolinone scaffolds central to lenalidomide synthesis [1]. Furthermore, the bromomethyl group and the chloromethyl analog differ substantially in leaving-group propensity: the benzylic C–Br bond is more reactive toward nucleophilic displacement than the corresponding C–Cl bond, directly affecting reaction rates, yields, and by-product profiles . Regulatory frameworks further restrict interchangeability, as the chloromethyl analog (methyl 2-(chloromethyl)-3-nitrobenzoate) and certain nitro-regioisomers are classified and quantified as potential genotoxic impurities (PGIs) in lenalidomide drug substance, each requiring validated, impurity-specific HPLC methods for detection and control [2]. The sections below present quantitative evidence substantiating these differentiation dimensions.

Quantitative Evidence Guide for Methyl 2-(Bromomethyl)-3-nitrobenzoate (CAS 98475-07-1): Comparator-Based Differentiation Data


Regioisomeric Differentiation: RP-HPLC Retention Time Distinction from the 4-Nitro, 5-Nitro, and 6-Nitro Bromomethyl Benzoate Isomers

In a validated RP-HPLC method for the simultaneous quantification of potential genotoxic impurities in lenalidomide drug substance, methyl 2-(bromomethyl)-3-nitrobenzoate (the target 2,3-regioisomer) is chromatographically resolved from three other bromomethyl-nitrobenzoate regioisomers: the 4-nitro (MPN), 5-nitro (MMM), and 6-nitro (MON) variants. All four regioisomers, along with the chloromethyl analog (MCN) and the non-brominated precursor (MNM), are baseline-separated on an Ascentis Express F5 column (150 × 4.6 mm, 2.7 μm) using a mobile phase of 0.1% perchloric acid–methanol/acetonitrile (55:45, v/v) with UV detection at 210 nm [1]. The method achieves linearity over distinct concentration ranges for each impurity, including 6.47–89.7 ppm for the 4-nitro isomer (MPN) and 6.58–90.0 ppm for the 5-nitro isomer (MMM) [1].

Genotoxic impurity profiling RP-HPLC Lenalidomide quality control Regioisomer separation

Bromomethyl vs. Chloromethyl Reactivity Differentiation: Leaving-Group Propensity in Nucleophilic Substitution at the Benzylic Position

Methyl 2-(bromomethyl)-3-nitrobenzoate and its chloromethyl analog methyl 2-(chloromethyl)-3-nitrobenzoate (CAS 1218910-61-2) share the identical nitrobenzoate scaffold but differ in the benzylic halide leaving group. The benzylic C–Br bond (bond dissociation energy ~ 68 kcal·mol⁻¹ for benzyl bromide) is substantially weaker than the corresponding benzylic C–Cl bond (bond dissociation energy ~ 78 kcal·mol⁻¹ for benzyl chloride), rendering the bromomethyl derivative the kinetically more reactive electrophile in SN2-type nucleophilic displacements [1]. This difference is explicitly acknowledged in chemical supplier comparative analyses, which note that the bromomethyl analog exhibits distinct reactivity and biological activity profiles relative to the chloromethyl variant .

Nucleophilic substitution Leaving-group ability Benzylic halide reactivity SN2 kinetics

Process Comparison: Cyclization Efficiency of Methyl 2-(Bromomethyl)-3-nitrobenzoate with 3-Aminopiperidinedione Versus Alternative Synthetic Routes

In a comparative study of synthetic routes to the lenalidomide nitro precursor, Ponomaryov et al. (2015) evaluated multiple literature methods for the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione. The authors compared the known methods with their newly developed iron-powder/ammonium chloride reduction protocol, which employed methyl acetate instead of carbon tetrachloride for the upstream bromination step, eliminating chlorinated solvent usage and reducing hazardous by-product formation [1]. The comparative analysis serves as a process-development benchmark, establishing which cyclization conditions (solvent, base, temperature) maximize yield and minimize impurities when using this specific bromomethyl intermediate [1].

Lenalidomide synthesis Cyclization method comparison Green chemistry Process optimization

Commercially Available Purity Benchmark: ≥98% (GC) from Multiple Certified Suppliers Establishes a Verifiable Procurement Specification

Methyl 2-(bromomethyl)-3-nitrobenzoate is commercially available from multiple certified suppliers at a purity specification of ≥98% as determined by gas chromatography (GC) or HPLC. TCI America lists the compound at >98.0% (GC) ; Boc Sciences specifies ≥98% (HPLC) ; Apollo Scientific reports 98+% ; and Adamas (Tansoole) offers 98%+ (GC-MS) grade . AKSci confirms a minimum purity specification of 98% with a melting point of 73 °C . These independently verified purity specifications from competing commercial sources establish a de facto industry benchmark that procurement officers can use as a minimum acceptance criterion.

Purity specification GC assay Procurement benchmark Quality control

Genotoxic Impurity Classification: The Target Compound Functions as a Lenalidomide Process Intermediate Whereas Nitro-Regioisomers Are Classified as Potential Genotoxic Impurities (PGIs)

In the regulatory framework for lenalidomide drug substance, methyl 2-(bromomethyl)-3-nitrobenzoate occupies a dual identity: it is the critical process intermediate used to construct the isoindolinone core, while its regioisomers—specifically methyl 2-(bromomethyl)-4-nitrobenzoate (MPN), methyl 2-(bromomethyl)-5-nitrobenzoate (MMM), and methyl 2-(bromomethyl)-6-nitrobenzoate (MON)—are classified as potential genotoxic impurities (PGIs) requiring stringent control in the final API [1]. The chloromethyl analog (MCN) and the non-brominated precursor (MNM) are likewise classified as PGIs [1]. A validated RP-HPLC method has been established specifically to detect and quantify these five impurities simultaneously, with method precision, specificity, accuracy, and ruggedness all confirmed to be within ICH acceptance limits [1].

Genotoxic impurity ICH M7 Lenalidomide ANDA Regulatory differentiation

Structural Prerequisite for Alkylating Anticancer Activity: Benzylic Bromide is Essential Whereas Non-Halogenated Analogs Lack Cytotoxic Potency

A study by Lopes et al. (2015) synthesized and evaluated 27 nitrated and non-nitrated aromatic compounds for growth inhibitory activity against three human cancer cell lines. The authors reported that all active compounds (14 of 27 with >50% growth inhibition; 5 with IC₅₀ < 8.5 μM) possessed a good leaving group (bromide or chloride) at the benzylic position, indicating that the mechanism of action is related to alkylating properties [1]. Non-halogenated nitroaromatic analogs lacking a benzylic leaving group did not exhibit comparable antiproliferative activity. Two bromide-bearing compounds (compounds 3 and 24) were advanced to in vivo testing in mice bearing Ehrlich solid tumors and demonstrated significant antitumor effects [1].

Alkylating agent Anticancer nitroaromatics Benzylic bromide SAR Cytotoxicity

Evidence-Backed Application Scenarios for Methyl 2-(Bromomethyl)-3-nitrobenzoate (CAS 98475-07-1) in Scientific and Industrial Settings


Lenalidomide API Manufacturing: Cyclization with 3-Aminopiperidine-2,6-dione Using the Bromomethyl Intermediate in a Chlorine-Free Process

In the synthesis of the anticancer drug lenalidomide, methyl 2-(bromomethyl)-3-nitrobenzoate serves as the key electrophilic component in the cyclization reaction with 3-aminopiperidine-2,6-dione to form the nitro-isoindolinone precursor. The established green-chemistry process, which uses iron powder/ammonium chloride reduction and methyl acetate as the bromination solvent, has been explicitly compared with alternative synthetic routes, providing a validated manufacturing framework [1]. The correct 2,3-regiochemistry is essential to obtain the desired isoindolinone scaffold; use of the 4-nitro, 5-nitro, or 6-nitro regioisomer would yield structurally divergent cyclization products that are potential genotoxic impurities requiring separate analytical control [2]. The superior leaving-group ability of the benzylic bromide relative to the chloromethyl analog ensures efficient cyclization kinetics under mild conditions [3].

Pharmaceutical Quality Control and ANDA Regulatory Filing: Use as a Reference Standard for Genotoxic Impurity Method Validation

For ANDA filers and pharmaceutical QC laboratories, methyl 2-(bromomethyl)-3-nitrobenzoate is required as a reference standard during the validation of impurity profiling methods for lenalidomide drug substance. The validated RP-HPLC method by Gaddam et al. (2020) demonstrates the simultaneous detection of this compound alongside five other nitrobenzoate-related PGIs, with confirmed linearity, precision, accuracy, specificity, and ruggedness within ICH Q2(R1) acceptance limits [1]. Procurement of the compound with documented ≥98% purity and a characterized melting point of 72–74 °C [2] ensures that the reference material meets the quality requirements for method validation, system suitability testing, and routine batch-release analysis in a GMP environment.

Medicinal Chemistry: Nitroaromatic Alkylating Agent Scaffold for Anticancer Lead Optimization

Methyl 2-(bromomethyl)-3-nitrobenzoate embodies the structural features identified by Lopes et al. (2015) as essential for antiproliferative activity in nitroaromatic alkylating agents: a benzylic bromide leaving group and a nitro substituent on the aromatic ring. In that study, all active compounds possessed a benzylic halide, with five achieving IC₅₀ < 8.5 μM, while non-halogenated analogs were inactive [1]. The compound's orthogonal functional groups—bromomethyl for alkylation, nitro for bioreduction, and methyl ester for further derivatization—enable systematic SAR exploration. Two bromide-bearing compounds from the study demonstrated significant in vivo antitumor efficacy in the Ehrlich solid tumor mouse model, supporting further preclinical development of this chemotype [1].

Organic Synthesis Methodology Development: Benzylic Bromide as a Model Electrophile for Optimizing SN2 Displacement Conditions

The well-defined benzylic bromide electrophile in methyl 2-(bromomethyl)-3-nitrobenzoate, electronically activated by the adjacent nitro group via inductive and resonance effects, provides an ideal model substrate for developing and benchmarking nucleophilic substitution methodologies. The C–Br bond dissociation energy (~68 kcal·mol⁻¹ vs. ~78 kcal·mol⁻¹ for the chloromethyl analog) translates to faster reaction kinetics under comparable conditions, allowing methodology developers to screen a broad range of nucleophiles (amines, thiols, alkoxides, carbon nucleophiles) with shorter reaction times and lower temperatures [1]. The methyl ester group provides a convenient chromophore for HPLC monitoring, and the crystalline nature of the compound (mp 72–74 °C) facilitates purification and characterization of reaction products [2].

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